

# An In-depth Technical Guide to Dimethylnitramine

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## Compound of Interest

Compound Name: Dimethylnitramine

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This technical guide provides a comprehensive overview of **Dimethylnitramine** (DMNA), a compound of significant interest in the fields of energetic materials and theoretical chemistry. This document outlines its chemical and physical properties, toxicological data, synthesis protocols, decomposition kinetics, and analytical methodologies.

## General Information

**Dimethylnitramine**, also known as N-nitrodimethylamine, is the simplest stable nitramine.<sup>[1]</sup> Its chemical structure and properties make it a valuable model compound for studying the decomposition mechanisms of more complex energetic materials like HMX and RDX.<sup>[2][3]</sup>

Identifier	Value
CAS Number	4164-28-7 <sup>[2][4][5][6][7]</sup>
IUPAC Name	N,N-dimethylnitramide <sup>[2][6]</sup>
Molecular Formula	C <sub>2</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> <sup>[2][4][5]</sup>
Synonyms	Dimethylnitroamine, N-Nitrodimethylamine, DMNO, NTDMA <sup>[4][6]</sup>
InChI Key	XRWKADIRZXTTLH-UHFFFAOYSA-N <sup>[2][6]</sup>
Canonical SMILES	CN(C)--INVALID-LINK--[O-] <sup>[2][6]</sup>

## Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for **Dimethylnitramine**.

Table 1: Physicochemical Properties

Property	Value
Molecular Weight	90.08 g/mol [2][6]
Melting Point	58.0 °C[2]
Vapor Pressure	0.36 mmHg[2]
pKa (Predicted)	-7.12 ± 0.70[4]
Topological Polar Surface Area	49.1 Å²[4]
Hydrogen Bond Acceptor Count	3[4]

Table 2: Toxicological Data

Test	Species	Route	Value
LD50	Rat	Oral	1095 mg/kg[4]
LD50	Rat	Intraperitoneal	897 mg/kg[4]
LD50	Mouse	Intraperitoneal	399 mg/kg[4]
Mutagenicity	Salmonella typhimurium	Ames test	250 µmol/plate[4]
Carcinogenicity	-	-	Questionable carcinogen with experimental tumorigenic data[4]

Safety Profile: **Dimethylnitramine** is considered a hazardous compound due to its explosive potential and moderate toxicity upon ingestion.[2][4] It can detonate from shock or heat and

emits toxic fumes of nitrogen oxides (NO<sub>x</sub>) when heated to decomposition.[2][4] Handling should be restricted to trained professionals in appropriately equipped facilities.[2]

## Thermal Decomposition Kinetics

The thermal decomposition of **Dimethylnitramine** is a critical area of study. The primary gas-phase decomposition pathway is the homolytic cleavage of the nitrogen-nitrogen bond, forming a dimethylaminyl radical and nitrogen dioxide.[2] Several studies have determined the kinetic parameters for this process.

Table 3: Arrhenius Parameters for the Unimolecular Decomposition of **Dimethylnitramine**

Pre-exponential Factor (A) (s <sup>-1</sup> )	Activation Energy (E <sub>a</sub> ) (kcal/mol)	Temperature Range (K)	Method
10 <sup>15.9 ± 0.2</sup>	43.3 ± 0.5	460 - 960	Static cell & Shock tube[2][8][9]
10 <sup>16.6 ± 0.5</sup>	40.0 ± 0.6	-	Canonical variational theory
10 <sup>15.5</sup>	46.5	900	Pulsed laser pyrolysis[3]

## Experimental Protocols

**Method 1: Nitration of Dimethylamine** A common synthesis route involves the nitration of dimethylamine using nitric acid. This process requires careful control of temperature and reaction conditions to prevent undesirable side reactions and ensure the purity of the final product.[2]

**Method 2: Nitrodephosphorylation of Hexamethylphosphoramide (HMPA)** A modern and advantageous technique for synthesizing **Dimethylnitramine** is through the nitrodephosphorylation of HMPA.[2][10]

- Starting Material: Hexamethylphosphoramide (HMPA).
- Reagent: Nitric acid.

- Procedure: The synthesis involves the cleavage of the phosphorus-nitrogen bond in HMPA by nitric acid. This reaction results in the formation of **Dimethylnitramine** and phosphoric acid as a byproduct.[2][10] This method is noted for its efficiency compared to older techniques.[2]
- Objective: To determine the kinetics and mechanism of **Dimethylnitramine** decomposition.
- Apparatus: Pyrolysis is conducted in static cells at a constant pressure.[1][8]
- Procedure:
  - A sample of pure **Dimethylnitramine** is introduced into a static cell.
  - The cell is heated to a specific temperature within the range of 466-524 K.[1][8]
  - The pressure is maintained at approximately 475 Torr.[1][8]
  - The disappearance of **Dimethylnitramine** and the formation of products such as dimethylnitrosamine ((CH<sub>3</sub>)<sub>2</sub>NNO) and nitromethane (CH<sub>3</sub>NO<sub>2</sub>) are monitored over time.[1][8]
  - Product analysis is performed to quantitatively measure the concentrations of reactants and products.[1]
- Objective: To separate, identify, and quantify **Dimethylnitramine** in aqueous samples.[11]
- Apparatus: High-Performance Liquid Chromatography (HPLC) coupled with UV spectroscopy and High-Resolution Mass Spectrometry (HRMS).[11]
- Sample Preparation: An extraction method for aqueous samples, such as those from carbon capture processes, has been developed to serve as a platform for analysis.[11]
- Procedure:
  - Aqueous samples are prepared using the established extraction protocol.
  - The prepared sample is injected into the HPLC system for separation of the components.

- Detection and identification are carried out using a UV detector and HRMS.
- Validation: The method has been validated for water wash samples, with recoveries in the range of 15-80% and method detection limits between 0.5-40 µg/L.[11]

## Visualized Pathways and Workflows

The following diagrams illustrate key processes related to **Dimethylnitramine**.

Caption: Workflow for the synthesis of **Dimethylnitramine** from HMPA.

Caption: Key steps in the thermal decomposition of **Dimethylnitramine**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethylnitramine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206159#cas-number-for-dimethylnitramine\]](https://www.benchchem.com/product/b1206159#cas-number-for-dimethylnitramine)

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